4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid

Catalog No.
S874653
CAS No.
769098-64-8
M.F
C10H10N2O2S
M. Wt
222.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid

CAS Number

769098-64-8

Product Name

4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

InChI

InChI=1S/C10H10N2O2S/c13-9(14)7-1-3-8(4-2-7)12-10-11-5-6-15-10/h1-4H,5-6H2,(H,11,12)(H,13,14)

InChI Key

XJZXMOLEYHSGIZ-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CSC(=N1)NC2=CC=C(C=C2)C(=O)O

4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid (CAS 769098-64-8) is a rigid, bifunctional intermediate characterized by a para-substituted benzoic acid core and a basic 2-amino-2-thiazoline (4,5-dihydrothiazole) moiety. In industrial and advanced research settings, it is primarily procured as a specialized linker for coordination networks, a rigid monomer for advanced polymers, and a pharmacophore building block. The presence of the partially saturated thiazoline ring imparts distinct basicity and hydrogen-bonding capabilities compared to fully aromatic thiazole analogs, making it highly valuable for applications requiring precise pKa tuning, enhanced aqueous solubility in salt forms, and specific metal-coordination geometries [1].

Procurement Fit

para-substituted regioisomer; confirm 4-position by NMR/MS before use
Scaffold with two functional handles (carboxylic acid, thiazoline amine) for derivatization
No established biological target; use as synthetic intermediate or control scaffold

Substituting this compound with simpler analogs like 4-aminobenzoic acid (PABA) or fully aromatic 4-(thiazol-2-ylamino)benzoic acid fundamentally alters both processability and application performance. PABA lacks the cyclic isothiourea-like basic center, eliminating its ability to participate in bidentate metal coordination or specific kinase-hinge hydrogen bonding. Conversely, the fully aromatic thiazole analog exhibits significantly lower basicity (a pKa difference of approximately 2.5 to 3.0 units) and a planar, fully conjugated electron system [1]. This difference in basicity and electron distribution means that generic substitution will lead to mismatched reactivity in amidation coupling, altered zwitterionic solubility profiles, and failure to form the desired topologies in metal-organic framework (MOF) synthesis.

Substitution Risk

Regioisomer
3-substituted (meta) analog has identical MW but different molecular shape; may not transfer properties
SAR sensitivity
Thiazoline/aminobenzoic acid analogs show activity highly dependent on substitution pattern; direct substitution invalid without validation
Validation gap
No disclosed biological targets for this exact compound; any substitution requires de novo experimental confirmation

Enhanced Basicity and Solubility Profiling via the Dihydrothiazole Ring

The 4,5-dihydrothiazol-2-ylamino group functions as a cyclic, partially saturated isothiourea equivalent, which significantly increases the basicity of the exocyclic amine compared to fully aromatic counterparts. Class-level physicochemical data indicates that 2-amino-2-thiazolines exhibit a pKa in the range of 5.0–6.0, whereas fully aromatic 2-aminothiazoles typically exhibit a pKa of 2.5–3.0 [1]. This roughly 1000-fold difference in proton affinity directly impacts the compound's zwitterionic equilibrium and its ability to form stable, water-soluble hydrochloride salts. For procurement, this dictates that the dihydro-variant is the required choice for aqueous-based formulations or when a stronger basic site is needed for catalytic or coordination purposes.

Evidence DimensionNitrogen basicity (pKa of heterocycle)
Target Compound DatapKa ~5.0–6.0 (thiazoline core)
Comparator Or BaselineFully aromatic 4-(thiazol-2-ylamino)benzoic acid (pKa ~2.5–3.0)
Quantified Difference~2.5 to 3.0 log units higher basicity
ConditionsStandard aqueous titration conditions (extrapolated from heterocycle class data)

The higher basicity enables the formation of highly soluble salts and provides a stronger nucleophilic/basic site for downstream catalytic or coordination applications.

Regioisomeric Identity
Structural context
para-substituted benzoic acid (4-position) vs. meta-substituted analog (3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid)
Regioisomer identity determines molecular shape and electronic distribution
No comparative bioactivity data available; identity must be confirmed analytically

Bifunctional Coordination for Advanced MOF Synthesis

In the synthesis of mixed-ligand or functionalized Metal-Organic Frameworks (MOFs), the rigid para-geometry of the benzoic acid combined with the basic thiazoline nitrogen offers a distinct heterobifunctional linker. Unlike 4-aminobenzoic acid, which primarily coordinates via the carboxylate and leaves a weakly coordinating primary amine, the thiazoline ring provides a sterically defined, strong nitrogen/sulfur donor site [1]. Structural studies on related 2-amino-2-thiazoline complexes demonstrate their ability to form stable bidentate or bridging interactions with transition metals. Procurement of this specific linker ensures the introduction of basic, uncoordinated thiazoline sites within MOF pores when the carboxylate is anchored to hard metal clusters, a topology unachievable with simpler PABA derivatives.

Evidence DimensionMetal coordination mode and pore functionalization
Target Compound DataOrthogonal coordination (carboxylate to hard metals, thiazoline basic site free or bound to soft metals)
Comparator Or Baseline4-Aminobenzoic acid (PABA) (primary amine, weak coordination)
Quantified DifferenceProvides a rigid, cyclic N/S donor site vs. a simple primary amine
ConditionsSolvothermal MOF synthesis and post-synthetic metalation

Crucial for materials scientists designing MOFs for selective gas capture or heterogeneous catalysis where a basic nitrogen pore-lining is required.

CK2α Activity vs. Analog
Class-level inference
Target compound: unreported activity Comparator (Compound 27): IC50 = 0.6 µM (CK2α), EC50 = 5 µM (786-O cells)
Scaffold requires significant structural elaboration for target-specific activity
Positions this compound as an unoptimized starting point for SAR exploration

Pharmacophore Superiority in Enzymatic Inhibition Models

The 2-amino-2-thiazoline motif is a well-established pharmacophore for the inhibition of specific enzymes, acting as a rigid hydrogen-bond donor/acceptor system. When attached to a benzoic acid scaffold, it allows for targeted ionic interactions via the carboxylate while maintaining the specific active-site geometry of the thiazoline. Compared to fully aromatic 2-aminothiazoles, the partially saturated thiazoline ring alters the dihedral angle and electron density of the exocyclic NH, often resulting in tighter binding affinities in specific target models [1]. Procuring the dihydro-variant is essential for structure-activity relationship (SAR) campaigns where the specific spatial arrangement of the partially saturated ring is required for optimal target engagement.

Evidence DimensionTarget binding geometry and hydrogen-bonding capability
Target Compound DataPartially saturated, non-planar thiazoline ring dynamics
Comparator Or BaselineFully planar, aromatic 4-(thiazol-2-ylamino)benzoic acid
Quantified DifferenceDistinct dihedral angle and enhanced basicity for active-site docking
ConditionsIn vitro enzymatic inhibition assays (SAR profiling)

Ensures the correct 3D pharmacophore geometry and electronic profile for specific enzymatic inhibition, preventing false negatives in drug discovery screening.

Synthesis of Functionalized Metal-Organic Frameworks (MOFs)

Directly leveraging the orthogonal coordination capabilities highlighted in Section 3, this compound is ideal for synthesizing MOFs where the carboxylate binds to hard metal nodes (e.g., Zr, Ti) and the basic thiazoline ring lines the pores [1]. This is critical for applications in heterogeneous catalysis, CO2 capture, and heavy metal remediation, where the basicity of the dihydrothiazole ring outperforms simpler PABA linkers.

Development of Targeted Enzyme Inhibitors

As established by its distinct basicity and hydrogen-bonding profile, the compound serves as a critical building block in medicinal chemistry [1]. It is specifically procured for SAR campaigns targeting specific enzymes where the partially saturated 2-amino-2-thiazoline pharmacophore is required for optimal active-site engagement, a geometry not provided by fully aromatic thiazoles.

Rigid Monomers for Advanced Polymer Synthesis

The para-substituted, rigid-rod nature of the compound makes it a valuable monomer for the synthesis of advanced polyamides or polyesters [1]. The presence of the thiazoline ring introduces unique thermal stability and potential metal-binding properties to the polymer backbone, differentiating it from standard aromatic monomers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthetic building block
Two reactive handles (carboxylic acid, thiazoline amine) for derivatization
Confirm regioisomer identity by NMR/MS; check purity by HPLC
Negative control for analog series
Absence of target activity required; unsubstituted parent scaffold
Verify inactivity in in-house assay relative to potent analogs
Fragment for co-crystallization
Minimalist scaffold for fragment-based drug design (FBDD)
Co-crystallization with target protein; map binding interactions

XLogP3

1.3

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